

Characterization of Lactobacillus plantarum P-8: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus plantarum P-8 is a probiotic strain isolated from traditionally fermented sour milk in Inner Mongolia, China.[1] Extensive research has demonstrated its significant potential in modulating the gut-brain axis, alleviating stress and anxiety, and enhancing cognitive function. [2][3] This document provides a comprehensive technical overview of L. plantarum P-8, including its genomic features, probiotic characteristics, safety profile, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to support its scientific validation and potential applications in the development of novel therapeutics and functional foods.

Genomic Characteristics

Whole-genome sequencing of Lactobacillus plantarum P-8 has provided critical insights into its genetic makeup and functional potential. The genome consists of a single circular chromosome and multiple plasmids, encoding a wide array of genes associated with its probiotic functions.

Table 1: Genomic Features of Lactobacillus plantarum P-8



Genomic Feature	Value	Reference
Chromosome Size	3.0 - 3.23 Mbp	[4][5][6]
Number of Plasmids	3 to 6	[4][5]
Total Protein Encoding Genes	~2892 - 3151	[4][6]
G+C Content	~44.5%	[7]

Source: Genomic analysis data from multiple studies.[4][5][6][7]

A functional annotation of the P-8 genome has identified genes responsible for the production of antimicrobial compounds like plantaricin, as well as genes involved in carbohydrate metabolism and stress tolerance, which contribute to its survival and activity in the gastrointestinal tract.[4][6]

Probiotic Properties and Efficacy

Lactobacillus plantarum P-8 exhibits a range of beneficial properties that have been validated through in vitro and in vivo studies, including human clinical trials.

Gastrointestinal Survival and Adhesion

A critical attribute of a probiotic is its ability to survive the harsh conditions of the upper gastrointestinal tract and adhere to the intestinal mucosa. L. plantarum P-8 has demonstrated excellent tolerance to acidic environments and bile salts.[1]

Table 2: Survival Rate of Lactobacillus plantarum Strains in Simulated Gastrointestinal Conditions



Strain	Condition	Survival Rate (%)	Reference
L. plantarum (general)	Simulated Gastric Juice (pH 2.0, with pepsin)	56.7	[8]
L. plantarum (general)	Simulated Intestinal Juice (pH 8.0, with trypsin)	97.77	[8]
L. plantarum JAMI_LB_05	Artificial Gastric Juice (pH 2.5)	96.71 ± 4.10	[9]
L. plantarum PMO08	Simulated Gastric Digestion	0.40 (viable cell counting)	[10]
L. plantarum PMO08	Simulated Intestinal Digestion	0.45 (viable cell counting)	[10]

Note: Data for specific P-8 strain varies; the table presents data for other L. plantarum strains to illustrate general capabilities. It has been noted that L. plantarum P-8 showed higher tolerance against gastrointestinal conditions than many other strains.[3]

Adhesion to intestinal epithelial cells is crucial for colonization and exerting probiotic effects. Studies on various L. plantarum strains have shown adhesion percentages to Caco-2 cells ranging from approximately 2% to over 12%.[9][11]

Gut-Brain Axis Modulation and Cognitive Enhancement

A significant body of evidence supports the role of L. plantarum P-8 in modulating the gut-brain axis. The clinical trial NCT03268447, a randomized, double-blind, placebo-controlled study, provided key quantitative data on its effects on stress, anxiety, and cognition in stressed adults. [2]

Table 3: Efficacy of Lactobacillus plantarum P-8 in a 12-Week Clinical Trial (NCT03268447)



Parameter	P-8 Group (Mean Difference)	Placebo Group	p-value	Reference
DASS-42 Stress Score (at 4 weeks)	-2.94		0.048	[2]
DASS-42 Anxiety Score (at 4 weeks)	-2.82		0.031	[2]
Plasma IFN-γ (at 12 weeks)	-8.07 pg/ml		< 0.001	[2]
Plasma TNF-α (at 12 weeks)	-1.52 pg/ml		< 0.001	[2]

Source: Results from a randomized, double-blind, placebo-controlled study.[2]

The study demonstrated that daily consumption of 10 log CFU of L. plantarum P-8 for 12 weeks significantly reduced scores of stress and anxiety compared to a placebo.[2] These psychological benefits were accompanied by enhanced memory and cognitive functions.[2]

Immunomodulatory and Anti-inflammatory Effects

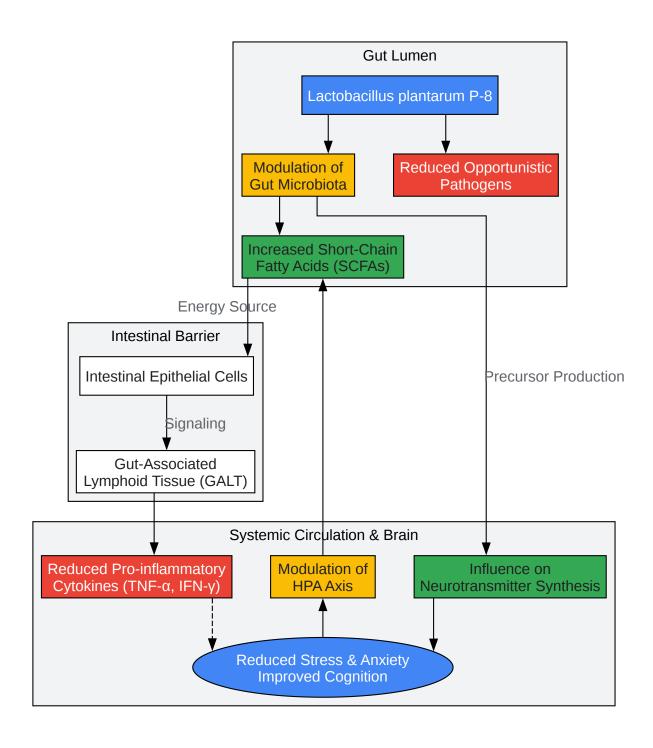
Lactobacillus plantarum P-8 exerts potent immunomodulatory and anti-inflammatory effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interferongamma (IFN-y) and tumor necrosis factor-alpha (TNF- α).[2]

A key mechanism underlying its anti-inflammatory action is the inhibition of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome signaling pathway.[12][13] By downregulating the activation of the NLRP3 inflammasome, L. plantarum P-8 reduces the production of the pro-inflammatory cytokines IL-1β and IL-18.[12][14]

Signaling Pathways and Mechanisms of Action

The beneficial effects of Lactobacillus plantarum P-8 are mediated through complex signaling pathways.

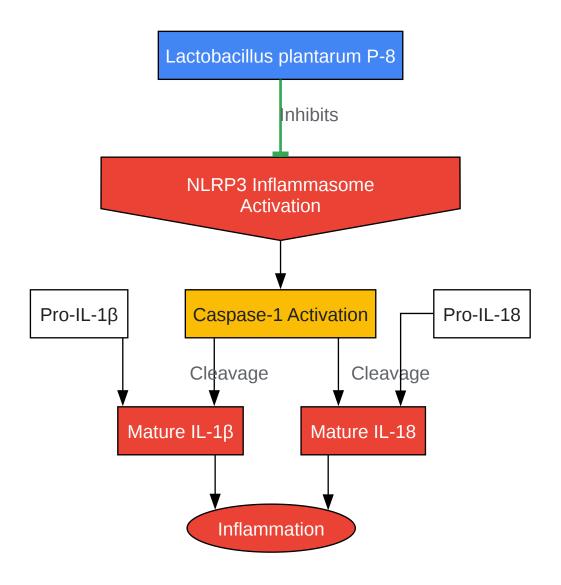




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Caption: Gut-Brain Axis Modulation by L. plantarum P-8.





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Caption: Inhibition of NLRP3 Inflammasome by L. plantarum P-8.

Safety and Toxicology

Lactobacillus plantarum is generally recognized as safe (GRAS). The safety of the P-8 strain has been confirmed through various assessments. It does not exhibit hemolytic activity and has been evaluated for antibiotic resistance, showing no transferable resistance genes. Acute oral toxicity studies in animal models have not revealed any adverse effects.

Experimental Protocols



Assessment of Survival in Simulated Gastrointestinal Conditions

This protocol assesses the viability of L. plantarum P-8 when exposed to simulated gastric and intestinal fluids.

- Preparation of Simulated Gastric Fluid (SGF): Dissolve pepsin (e.g., 3 g/L) in sterile saline (0.5% w/v) and adjust the pH to 2.0-3.0 with concentrated HCl.
- Preparation of Simulated Intestinal Fluid (SIF): Dissolve pancreatin (e.g., 1 g/L) and bile salts (e.g., 0.3-0.5% w/v) in sterile saline and adjust the pH to 7.0-8.0.
- Inoculation and Incubation: Inoculate a known concentration of L. plantarum P-8 (e.g., 10^8-10^9 CFU/mL) into SGF and incubate for a specified period (e.g., 1-2 hours) at 37°C with gentle agitation.
- Transfer to SIF: Centrifuge the bacterial suspension from the SGF, resuspend the pellet in SIF, and incubate for a further period (e.g., 2-4 hours) at 37°C.
- Viable Cell Count: Enumerate the surviving bacteria at different time points using plate counting on MRS agar. The survival rate is calculated as (log CFU of surviving cells / log CFU of initial cells) x 100%.



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Caption: Experimental Workflow for GI Survival Assay.

Caco-2 Cell Adhesion Assay

This protocol quantifies the ability of L. plantarum P-8 to adhere to human intestinal epithelial cells.



- Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 24well plates until a confluent monolayer is formed (typically 15-21 days post-seeding).
- Bacterial Preparation: Prepare a suspension of L. plantarum P-8 in antibiotic-free cell culture medium at a specific concentration (e.g., 10^7-10^8 CFU/mL).
- Co-incubation: Wash the Caco-2 cell monolayers with sterile phosphate-buffered saline (PBS). Add the bacterial suspension to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C in a 5% CO2 atmosphere.
- Washing: Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.
- Quantification: Lyse the Caco-2 cells with a detergent (e.g., 1% Triton X-100) to release the
 adherent bacteria. Perform serial dilutions of the lysate and plate on MRS agar to determine
 the number of adherent CFU. The adhesion percentage is calculated as (adherent CFU /
 initial CFU) x 100%.

Cytokine Measurement by ELISA

This protocol measures the concentration of cytokines in plasma samples from clinical trials.

- Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Sample and Standard Incubation: Add plasma samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
- Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
- Enzyme Conjugate: Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP) and incubate for 30 minutes.



- Substrate Addition and Measurement: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
- Quantification: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.

Conclusion

Lactobacillus plantarum P-8 is a well-characterized probiotic strain with a robust safety profile and significant, clinically validated efficacy in improving mental well-being and cognitive function through its influence on the gut-brain axis. Its defined genomic characteristics and clear mechanisms of action, including immunomodulation and anti-inflammatory effects via the NLRP3 inflammasome pathway, make it a compelling candidate for use in functional foods, dietary supplements, and as a potential live biotherapeutic product. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and developers in the field of probiotics and human health.

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